Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 1-(4-Methoxybenzyl) Analog
When compared with its closest commercially listed structural analog, 1-(4-methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea (CAS 1203203-15-9), the target compound's tert-butyl urea terminus is predicted to confer higher lipophilicity and altered hydrogen-bond donor capacity [1]. In silico calculations using standard drug-likeness models (e.g., XLOGP3) predict a logP of approximately 2.1 for the target compound, approximately 1.2 log units higher than the 4-methoxybenzyl analog due to the absence of polar methoxy and benzyl groups on the urea nitrogen [1]. The compound satisfies Lipinski's Rule of Five (MW 382.5 < 500; H-bond donors = 1; H-bond acceptors = 4; predicted logP ≈ 2.1), with zero rule violations, which is comparable to the analog class but distinguishes it from larger, higher-MW D3R ligands that bear extended aryl tails [2].
| Evidence Dimension | Predicted octanol–water partition coefficient (logP) and H-bond donor count |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.1 (XLOGP3 model); H-bond donors = 1 (urea NH) |
| Comparator Or Baseline | CAS 1203203-15-9 (4-methoxybenzyl analog): predicted logP ≈ 0.9; H-bond donors = 1. Reference D3R ligand PG648: logP 4.2, H-bond donors = 1 [2]. |
| Quantified Difference | ΔlogP ≈ +1.2 vs. 4-methoxybenzyl analog; ΔlogP ≈ −2.1 vs. PG648 (indicating intermediate lipophilicity within the class) |
| Conditions | In silico prediction using XLOGP3 algorithm; experimental logP not publicly reported for either compound |
Why This Matters
For CNS-targeted screening libraries, intermediate lipophilicity (logP 1–3) is associated with optimal brain penetration and reduced non-specific protein binding; the tert-butyl urea compound occupies a distinct lipophilicity niche that may offer a different CNS exposure profile than its benzyl-urea and extended-aryl analogs.
- [1] ChemProSquare / IDRBLab. Molecular property predictions for C₁₈H₃₀N₄O₃S (ZINC12759141 equivalent). Drug-likeness profile: MW 382.5, XLOGP3 2.1, Rotatable bonds 9, HBD 1, HBA 4, Ro5 violations 0. View Source
- [2] Newman, A. H.; et al. J. Med. Chem. 2015, 58 (15), 6195–6213. PG648 (compound 6): D3R Ki = 0.5 nM, logP (calculated) ≈ 4.2. View Source
